molecular formula C14H12S B075733 4,6-Dimethyldibenzothiophene CAS No. 1207-12-1

4,6-Dimethyldibenzothiophene

Cat. No.: B075733
CAS No.: 1207-12-1
M. Wt: 212.31 g/mol
InChI Key: KMPJENUWHPZRGZ-UHFFFAOYSA-N
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Description

4,6-Dimethyldibenzothiophene is an organosulfur compound with the chemical formula (C₆H₃CH₃)₂S. It is one of several dimethyl derivatives of benzothiophene. This compound is of particular interest as an organosulfur contaminant in petroleum that is resistant to desulfurization processes. The presence of two methyl groups at the 4 and 6 positions shields the sulfur center, making it difficult to remove sulfur through conventional methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethyldibenzothiophene can be synthesized through various methods. One common approach involves the reaction of 3-methylcyclohex-2-enone with 2-methylbenzenethiol to form an intermediate, which is then cyclized to produce this compound . Another method involves the use of diphenyl sulfide derivatives .

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct during the refining of petroleum. The compound is typically isolated and purified using techniques such as distillation and crystallization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two methyl groups at the 4 and 6 positions, which provide steric hindrance and make the sulfur center less accessible for desulfurization. This makes it a particularly challenging compound to remove from petroleum, highlighting the need for advanced desulfurization techniques .

Properties

CAS No.

1207-12-1

Molecular Formula

C14H12S

Molecular Weight

212.31 g/mol

IUPAC Name

1,8-dimethyldibenzothiophene

InChI

InChI=1S/C14H12S/c1-9-6-7-12-11(8-9)14-10(2)4-3-5-13(14)15-12/h3-8H,1-2H3

InChI Key

KMPJENUWHPZRGZ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C3=CC=CC(=C3S2)C

Canonical SMILES

CC1=CC2=C(C=C1)SC3=CC=CC(=C32)C

31317-42-7
1207-12-1

Pictograms

Irritant

Synonyms

4,6-dimethyldibenzothiophene
4,6-DMDBT

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethyldibenzothiophene
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4,6-Dimethyldibenzothiophene
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Reactant of Route 4
4,6-Dimethyldibenzothiophene
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Reactant of Route 6
4,6-Dimethyldibenzothiophene

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